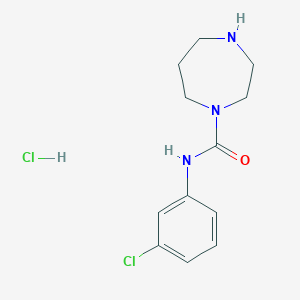
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine
Descripción general
Descripción
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Compounds similar to the query have been utilized in catalysis and synthesis. The preparation and characterization of new acidic ionic liquids derived from reactions involving structurally related diamines showcase the utility of these compounds in promoting multicomponent reactions (Zare et al., 2017). Such catalysts have demonstrated efficiency in synthesizing complex organic molecules, highlighting their potential in organic synthesis and chemical manufacturing.
Material Science
In material science, derivatives of similar diamines have been explored for their role in the formation of novel polymers and materials. For instance, conducting copolymers involving thiophene derivatives and diamine-based compounds were synthesized to investigate their electrical properties and potential applications in electronic devices (Turac et al., 2014). The research illustrates how modifications of the diamine core structure can impact the electrical conductivity and stability of the resulting polymers, suggesting applications in the development of new electronic materials.
Environmental Chemistry
In environmental chemistry, studies on CO2 absorption kinetics using aqueous solutions of related diamines highlight their potential as absorbents for carbon capture technologies (Zheng et al., 2020). The detailed analysis of the solubility, reaction kinetics, and thermodynamics associated with these processes provides critical insights into designing more efficient systems for reducing greenhouse gas emissions.
Bioinorganic Chemistry
Within bioinorganic chemistry, copper(II) complexes formed with N-donor ligands related to the query compound have been investigated for their nitric oxide sensing capabilities (Kumar et al., 2013). Such studies reveal the potential of diamine-derived ligands in developing sensitive and selective sensors for biologically relevant molecules, contributing to medical diagnostics and environmental monitoring.
Safety And Hazards
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)sulfanylphenyl]methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c1-20(2)12-11-19-13-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,19H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJETYMHIDAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1SC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde](/img/structure/B1463167.png)



![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)







